Fdurd-C8 Achieves 17- to 157-Fold Selective Retention in Hepatocellular Carcinoma vs. Normal Liver
Following intrahepatic arterial administration of Fdurd-C8 dissolved in Lipiodol to VX-2 tumor-bearing rabbits, the elimination half-life of intact prodrug in tumor tissue was 15.8 h, compared to 3.8–4.2 h in nontumorous liver, yielding a 17- to 157-fold higher prodrug concentration in tumor over time [1]. By contrast, the parent drug floxuridine (FUdR) administered via the same route in a comparable rabbit VX-2 model achieved only a ≈2-fold improvement in tumor-to-liver uptake ratio relative to systemic infusion [2]. This order-of-magnitude difference in tumor selectivity arises from the lipophilic prodrug's ability to anchor within Lipiodol deposits that are preferentially retained in the hypervascular tumor vasculature, a mechanism unavailable to water-soluble FUdR.
| Evidence Dimension | Intratumoral prodrug half-life and fold-retention vs. nontumorous tissue |
|---|---|
| Target Compound Data | t1/2 = 15.8 h in VX-2 tumor; 17- to 157-fold selective retention vs. nontumorous liver |
| Comparator Or Baseline | FUdR (floxuridine): ≈2-fold tumor-to-liver uptake ratio improvement with hepatic artery infusion vs. systemic infusion in VX-2 model |
| Quantified Difference | Fdurd-C8 provides ≥8.5× greater tumor selectivity ratio than parent FUdR (lower bound estimate: 17-fold vs. 2-fold) |
| Conditions | VX-2 rabbit hepatoma model; intrahepatic arterial administration; Fdurd-C8 in Lipiodol Ultra-Fluid vs. FUdR aqueous solution |
Why This Matters
This level of tumor-selective retention is the primary pharmacodynamic advantage of Fdurd-C8 and directly translates to the strong antitumor efficacy observed in the same model; procurement should be prioritized when developing lipid-carrier-based hepatic cancer therapies.
- [1] Kawaguchi T, Fukushima S, Hayashi Y, Kaneko M, Nakano M. Selective accumulation of 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8) and sustained release of its active metabolites in VX-2 rabbit hepatoma following intraarterial administration of FdUrd-C8 solution in Lipiodol. Cancer Res. 1988 Aug 1;48(15):4179-83. PMID: 2839289. View Source
- [2] Butler JA, et al. Hepatic artery versus portal vein and systemic infusion of fluorodeoxyuridine of rabbit VX-2 hepatic implants. Am J Surg. 1989 Jan;157(1):126-9. PMID: 2521278. View Source
